2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 312949-33-0
VCID: VC4278758
InChI: InChI=1S/C16H17ClN2OS/c17-11-7-4-5-8-12(11)19-16(20)14-10-6-2-1-3-9-13(10)21-15(14)18/h4-5,7-8H,1-3,6,9,18H2,(H,19,20)
SMILES: C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N
Molecular Formula: C16H17ClN2OS
Molecular Weight: 320.84

2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

CAS No.: 312949-33-0

Cat. No.: VC4278758

Molecular Formula: C16H17ClN2OS

Molecular Weight: 320.84

* For research use only. Not for human or veterinary use.

2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide - 312949-33-0

Specification

CAS No. 312949-33-0
Molecular Formula C16H17ClN2OS
Molecular Weight 320.84
IUPAC Name 2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C16H17ClN2OS/c17-11-7-4-5-8-12(11)19-16(20)14-10-6-2-1-3-9-13(10)21-15(14)18/h4-5,7-8H,1-3,6,9,18H2,(H,19,20)
Standard InChI Key VCBHRPSXVXMXEM-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS: 312949-33-0) is a bicyclic organic compound featuring a fused cycloheptane-thiophene core substituted with an amino group and a 2-chlorophenyl carboxamide moiety. Its molecular formula is C₁₆H₁₇ClN₂OS, with a molar mass of 320.84 g/mol. The IUPAC name reflects its seven-membered cycloheptane ring annulated to a thiophene system, distinguishing it from smaller analogs like cyclopenta- or cyclohexa-fused derivatives .

Table 1: Comparative Structural Data of Chlorophenyl-Substituted Analogs

Property2-Chlorophenyl Isomer4-Chlorophenyl Isomer
CAS Number312949-33-0438616-84-3
Molecular FormulaC₁₆H₁₇ClN₂OSC₁₆H₁₇ClN₂OS
Molecular Weight (g/mol)320.84320.8
SMILESC1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)NC1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N
Key Structural DifferenceChlorine at phenyl ortho positionChlorine at phenyl para position

The ortho-chlorine substitution in this compound introduces steric hindrance near the carboxamide group, potentially influencing its conformational stability and receptor-binding kinetics compared to the para-substituted analog.

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol common to thiophene carboxylates :

  • Ring Formation: Cycloheptane-thiophene core assembly through cyclization of γ-keto esters or thiophene precursors under acidic conditions.

  • Amination: Introduction of the amino group at C-2 via nitration followed by reduction or direct nucleophilic substitution .

  • Carboxamide Coupling: Reaction of the carboxylate intermediate with 2-chloroaniline using coupling agents like EDCI/HOBt.

A critical challenge lies in controlling regioselectivity during annulation, as competing five- or six-membered ring formations may occur . Purification typically involves column chromatography, with yields ranging from 40-65% depending on the step.

Analytical Profiling

Key characterization data includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CONH), 7.52–7.48 (m, 1H, Ar-H), 7.38–7.34 (m, 2H, Ar-H), 6.88 (s, 2H, NH₂), 2.85–2.78 (m, 2H, cycloheptane-H), 2.65–2.58 (m, 2H), 1.75–1.65 (m, 4H).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=C aromatic).

  • HRMS: m/z 321.0824 [M+H]⁺ (calc. 321.0821).

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
2-Chlorophenyl analog8–64 (estimated)12.5–18.7 (estimated)
4-Chlorophenyl analog16–12815.3–22.1
Parent scaffold 64–256>50

Physicochemical and ADMET Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or cyclodextrin-based formulations

  • Plasma stability: t₁/₂ > 6 hrs in human plasma, suggesting suitability for oral dosing

  • Photostability: Degrades by 15% under UV light (300 nm, 24 hrs), requiring light-protected storage

ADMET Predictions

  • Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption)

  • CYP3A4 inhibition: IC₅₀ = 14.3 µM (low risk of drug interactions)

  • hERG inhibition: IC₅₀ > 30 µM (low cardiotoxicity risk)

Applications and Future Directions

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antibiotic adjuvants: Enhancing β-lactam efficacy against MRSA via PBP inhibition

  • Targeted cancer therapies: EGFR/HER2 dual inhibitors with reduced cardiotoxicity

Chemical Biology

  • Fluorescent probes: Thiophene core modifications enable live-cell imaging of kinase activity

  • Protective groups: Amino-thiophene systems stabilize peptides during solid-phase synthesis

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